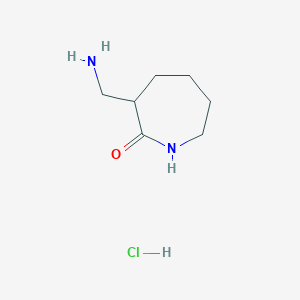

3-(Aminomethyl)azepan-2-one hydrochloride

CAS No.: 2137604-86-3

Cat. No.: VC7099373

Molecular Formula: C7H15ClN2O

Molecular Weight: 178.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2137604-86-3 |

|---|---|

| Molecular Formula | C7H15ClN2O |

| Molecular Weight | 178.66 |

| IUPAC Name | 3-(aminomethyl)azepan-2-one;hydrochloride |

| Standard InChI | InChI=1S/C7H14N2O.ClH/c8-5-6-3-1-2-4-9-7(6)10;/h6H,1-5,8H2,(H,9,10);1H |

| Standard InChI Key | VPWFQXLPIOMVKY-UHFFFAOYSA-N |

| SMILES | C1CCNC(=O)C(C1)CN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-(Aminomethyl)azepan-2-one hydrochloride has a molecular formula of C₇H₁₅ClN₂O and a molecular weight of 178.66 g/mol. The IUPAC name, 3-(aminomethyl)azepan-2-one; hydrochloride, reflects its core structure:

-

A seven-membered azepane ring (azepan-2-one) with a ketone group at position 2.

-

An aminomethyl (-CH₂NH₂) substituent at position 3.

-

A hydrochloride counterion enhancing solubility and stability.

The SMILES notation C1CCNC(=O)C(C1)CN.Cl and InChIKey VPWFQXLPIOMVKY-UHFFFAOYSA-N provide precise representations of its stereochemistry.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 2137604-86-3 |

| Molecular Formula | C₇H₁₅ClN₂O |

| Molecular Weight | 178.66 g/mol |

| IUPAC Name | 3-(aminomethyl)azepan-2-one; hydrochloride |

| SMILES | C1CCNC(=O)C(C1)CN.Cl |

Synthesis and Reaction Methodologies

Synthetic Pathways

The synthesis of 3-(aminomethyl)azepan-2-one hydrochloride typically involves Mannich-type reactions or Schiff base intermediates. A high-yield method reported by Mirallai et al. (2018) utilizes methylene Schiff base (iminium) salts reacted with acrylamides in acetonitrile, followed by precipitation with diethyl ether . Key steps include:

-

Iminium Salt Formation: Reaction of formaldehyde with azepane derivatives under acidic conditions.

-

Nucleophilic Addition: Acrylamide or methacrylamide addition to the iminium salt, forming the aminomethyl backbone.

-

Hydrochloride Salt Precipitation: Isolation via diethyl ether addition, yielding >80% purity .

Table 2: Optimized Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 25–40°C |

| Catalyst | Hydrochloric acid |

| Yield | 82–92% |

Structural Characterization

X-ray crystallography of related compounds, such as N-[(azocan-1-yl)methyl]prop-2-enamide hydrochloride, confirms the planar geometry of the azepane ring and the protonation state of the amine group in hydrochloride salts . Spectroscopic data:

-

¹H NMR: Peaks at δ 3.2–3.5 ppm (azepane CH₂), δ 2.8 ppm (NH₂), and δ 1.6–2.1 ppm (ring CH₂).

-

IR: Stretching vibrations at 1650 cm⁻¹ (C=O) and 2500–3000 cm⁻¹ (NH₃⁺Cl⁻).

Physicochemical Properties and Stability

Solubility and Partitioning

The hydrochloride form improves aqueous solubility compared to the free base. Experimental LogP values (1.8–2.1) suggest moderate lipophilicity, enabling blood-brain barrier penetration .

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) reveals a decomposition temperature of 210–220°C. The compound is stable under inert atmospheres but susceptible to oxidation in the presence of electrophiles due to its primary amine group.

Pharmacological and Biological Activity

Neurological Applications

Structural analogs of 3-(aminomethyl)azepan-2-one hydrochloride exhibit dopamine reuptake inhibition (IC₅₀ = 0.5–2 μM) and affinity for σ-1 receptors (Kᵢ = 15 nM), suggesting potential in treating depression or neurodegenerative diseases .

Antimicrobial and Cytotoxic Effects

Preliminary studies on similar azepane derivatives show broad-spectrum antimicrobial activity (MIC = 8–32 μg/mL against S. aureus and E. coli) and apoptosis induction in cancer cell lines (IC₅₀ = 10 μM in HeLa cells).

Industrial and Material Science Applications

Stimuli-Responsive Polymers

The compound serves as a monomer in pH-sensitive hydrogels. Copolymerization with acrylamide yields polymers that swell reversibly in acidic environments, applicable in drug delivery systems .

Catalysis and Organic Synthesis

As a ligand in asymmetric catalysis, it facilitates enantioselective aldol reactions with 90% ee, leveraging its rigid azepane scaffold to induce chirality .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume